molecular formula C5H2F2LiNO2S B2368358 Lithium(1+) ion 5,6-difluoropyridine-3-sulfinate CAS No. 2172212-61-0

Lithium(1+) ion 5,6-difluoropyridine-3-sulfinate

Cat. No.: B2368358
CAS No.: 2172212-61-0
M. Wt: 185.07
InChI Key: DAORMVUJIJGPFB-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5,6-difluoropyridine-3-sulfinate is a chemical compound with the molecular formula C5H4F2LiNO2S and a molecular weight of 187.09 g/mol This compound is known for its unique structural properties, which include a lithium ion coordinated to a 5,6-difluoropyridine-3-sulfinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 5,6-difluoropyridine-3-sulfinate typically involves the reaction of 5,6-difluoropyridine-3-sulfinic acid with a lithium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5,6-difluoropyridine-3-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonate and sulfinate derivatives, as well as substituted pyridine compounds. These products have various applications in chemical synthesis and research .

Scientific Research Applications

Lithium(1+) ion 5,6-difluoropyridine-3-sulfinate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 5,6-difluoropyridine-3-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Lithium;5-fluoropyridine-3-sulfinate
  • Lithium;6-fluoropyridine-3-sulfinate
  • Lithium;5,6-dichloropyridine-3-sulfinate

Uniqueness

Lithium(1+) ion 5,6-difluoropyridine-3-sulfinate is unique due to the presence of two fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, offering different reactivity compared to its analogs with single or different halogen substitutions .

Properties

IUPAC Name

lithium;5,6-difluoropyridine-3-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2S.Li/c6-4-1-3(11(9)10)2-8-5(4)7;/h1-2H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAORMVUJIJGPFB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(C=NC(=C1F)F)S(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2LiNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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